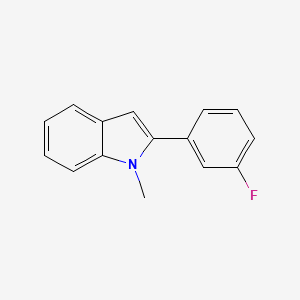

2-(3-Fluorophenyl)-1-methylindole

Description

Contextual Significance of the Indole (B1671886) Nucleus in Chemical Sciences

The indole ring system, composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a structural motif of immense importance in chemistry and biology. creative-proteomics.comnih.gov Its unique electronic properties, characterized by a 10-π electron aromatic system, make it an electron-rich heterocycle that readily participates in various chemical reactions. nih.gov This reactivity has made it a versatile building block for synthetic chemists. researchgate.net

The indole nucleus is the core of many biologically significant molecules. bohrium.com For instance, the essential amino acid tryptophan contains an indole ring, and it serves as the biosynthetic precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin, both crucial for regulating mood, sleep, and other physiological processes in humans. nih.govnih.govnih.gov In the plant kingdom, indole-3-acetic acid is a primary plant hormone (auxin) that governs growth and development. creative-proteomics.comnih.gov The prevalence of this scaffold in nature has cemented its status as a "privileged structure" in medicinal chemistry, a core framework that can interact with multiple biological targets. researchgate.netnih.gov

Role of Fluorine Substitution in Indole Derivatives within Medicinal Chemistry Research

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential. nih.gov Given fluorine's high electronegativity and small size (comparable to a hydrogen atom), its substitution onto a molecule like an indole derivative can profoundly alter its physicochemical properties. tandfonline.com

Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing a fluorine atom at a position susceptible to metabolic oxidation by enzymes like cytochrome P450 can block this process, thereby increasing the drug's half-life and bioavailability. tandfonline.comdaneshyari.comnih.gov

Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to permeate cell membranes and cross biological barriers like the blood-brain barrier. tandfonline.comnih.gov

Binding Affinity: The strong electron-withdrawing nature of fluorine can alter the electron distribution of the entire molecule. This can modify how the molecule binds to its target protein, sometimes leading to a significant increase in binding affinity and potency. tandfonline.comacs.org

pKa Modification: Fluorine can lower the basicity (pKa) of nearby functional groups, such as amines. tandfonline.comacs.org This can improve a drug's absorption and bioavailability by ensuring it is in a more neutral, membrane-permeable state in the physiological environment of the gut. acs.org

The strategic placement of fluorine on an indole ring, as seen in the 3-fluorophenyl group of the title compound, is therefore a deliberate tactic to fine-tune these properties for a desired biological outcome. ontosight.ai

Historical and Contemporary Perspectives on Indole-Based Chemical Scaffolds in Biological Studies

The study of indoles dates back to the 19th century with research on the dye indigo. wikipedia.org Its importance grew exponentially in the 1930s with the identification of the indole core in essential biomolecules like tryptophan. wikipedia.org Historically, natural indole alkaloids such as reserpine (B192253) (an antihypertensive and antipsychotic) and the vinca (B1221190) alkaloids vincristine (B1662923) and vinblastine (B1199706) (potent anticancer agents) demonstrated the profound pharmacological potential of this scaffold. nih.govnumberanalytics.com

In the contemporary era, indole derivatives are a mainstay of modern medicine. ijpsr.comresearchgate.net The "triptan" class of drugs, like Sumatriptan, are indole derivatives used to treat migraines. tandfonline.com Ondansetron, another indole-based drug, is crucial for managing nausea and vomiting associated with chemotherapy. researchgate.net Furthermore, numerous indole derivatives have been developed as potent inhibitors of protein kinases, a key target in cancer therapy. nih.gov The versatility of the indole scaffold is evident in its application across a wide range of therapeutic areas, including cancer, inflammation, infectious diseases, and neurological disorders. researchgate.netnih.gov

| Compound Name | Class/Origin | Biological Significance |

| Tryptophan | Amino Acid | Essential amino acid, precursor to serotonin and melatonin. nih.gov |

| Serotonin | Neurotransmitter | Regulates mood, sleep, and appetite. nih.gov |

| Indole-3-acetic acid | Plant Hormone | Regulates plant growth and development. nih.gov |

| Vincristine | Natural Alkaloid | Anticancer agent, inhibits tubulin polymerization. nih.govnumberanalytics.com |

| Sumatriptan | Synthetic Drug | Used for the treatment of migraine headaches. tandfonline.com |

| Ondansetron | Synthetic Drug | Antiemetic used to prevent chemotherapy-induced nausea. researchgate.net |

| Reserpine | Natural Alkaloid | Antihypertensive and antipsychotic agent. nih.govnumberanalytics.com |

Research Gaps and Motivations for Investigating 2-(3-Fluorophenyl)-1-methylindole

While the indole scaffold is well-explored, the specific functionalization pattern of this compound presents a unique combination of features that merits investigation. The motivation for studying this compound stems from the convergence of several rational drug design principles.

The 2-Arylindole Scaffold: 2-Arylindoles are a specific subset of indoles recognized as a "most promising lead for drug development" due to their broad-ranging pharmacological activities, including anticancer, antibacterial, and antifungal properties. nih.gov The aryl group at the C2-position is crucial for many of these activities. acs.org

N-Methylation: The methylation of the indole nitrogen (N1 position) serves a distinct purpose. It removes the N-H proton, which can act as a hydrogen bond donor. This modification can prevent certain metabolic pathways, improve solubility, and alter receptor binding interactions compared to its N-unsubstituted counterpart. nih.gov

Positional Isomerism of Fluorine: The placement of the fluorine atom at the meta position (C3) of the phenyl ring is specific. While fluorination is a common strategy, the exact position of the fluorine atom can lead to different electronic and steric effects compared to ortho or para substitution. Research into the meta-fluoro isomer helps to build a more complete understanding of the structure-activity relationship (SAR) for this class of compounds. For example, while a compound like 2-formyl-3-(4-fluorophenyl)-1-N-methyl indole (a para-fluoro isomer) has been synthesized, the specific biological profile of the meta-fluoro analog remains a research gap. chemicalbook.com

The primary research gap is the lack of specific biological data for this compound. While the properties of its constituent parts (2-arylindole, N-methylation, fluorination) are known, how they combine in this precise arrangement is not well-documented in publicly available literature. Therefore, the motivation for its investigation is to synthesize and evaluate this novel chemical entity to explore its potential as a new therapeutic agent, likely targeting areas where 2-arylindoles have previously shown promise, such as oncology or infectious diseases. nih.gov Such research would contribute valuable data to the broader field of medicinal chemistry, helping to refine the design of future indole-based drugs.

Structure

3D Structure

Properties

Molecular Formula |

C15H12FN |

|---|---|

Molecular Weight |

225.26 g/mol |

IUPAC Name |

2-(3-fluorophenyl)-1-methylindole |

InChI |

InChI=1S/C15H12FN/c1-17-14-8-3-2-5-12(14)10-15(17)11-6-4-7-13(16)9-11/h2-10H,1H3 |

InChI Key |

CFNMKPJBKKQQSH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Fluorophenyl 1 Methylindole and Analogues

Strategic Approaches to Indole (B1671886) Core Functionalization

The functionalization of the indole nucleus is a cornerstone of synthetic organic chemistry, providing access to a vast array of biologically active compounds and functional materials. The strategic modification of the C-2 and N-1 positions is particularly crucial for tuning the electronic and steric properties of the final molecule.

C-2 Arylation Techniques

Direct C-H arylation of indoles has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. acs.org Palladium-catalyzed methods have been extensively developed for the selective C-2 arylation of both N-H and N-alkylindoles. acs.org These reactions typically involve the cross-coupling of an indole with an aryl halide. acs.org Mechanistic studies on the phenylation of 1-methylindole (B147185) have provided a rationale for the high C-2 selectivity observed in these transformations. acs.org It has been shown that both indole magnesium salts and 1-alkylindoles exhibit a strong preference for C-2 arylation. acs.org

Recent advancements have also explored metal-free conditions for C-2 arylation. One such method utilizes an imine transient directing group, generated in situ from indole-3-carbaldehydes, to facilitate the direct arylation at the C-2 position using aryltriazenes as the aryl source. rsc.org This approach offers mild reaction conditions and avoids the use of metal catalysts. rsc.org

The introduction of an aryl group at the C-2 position can also be achieved through intramolecular cyclization processes. For instance, visible-light-induced energy transfer can promote an intramolecular [2+2] cycloaddition of 2-aryl indoles, leading to the formation of complex polycyclic structures. acs.orgacs.org The presence of the aryl group at the C-2 position is crucial for lowering the energy barrier of this transformation. acs.orgacs.org

N-1 Alkylation Protocols

The alkylation of the indole nitrogen (N-1) is a common strategy to introduce structural diversity and modulate the biological activity of indole derivatives. nih.gov Standard procedures for N-alkylation of 2-phenylindoles involve deprotonation with a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by reaction with an alkylating agent. nih.gov For example, the reaction of 2-phenylindole (B188600) with methyl iodide or methoxymethyl chloride (MOMCl) after deprotonation with NaH affords the corresponding N-alkylated products in high yields. nih.gov

However, the use of other alkylating agents like benzyl, propargyl, or prenyl bromides can sometimes lead to the formation of 1,3-disubstituted indole byproducts, resulting in lower yields of the desired N-1 alkylated product. nih.gov

Chemoselective N-alkylation of indoles can also be achieved under unique reaction conditions. For instance, a three-component Mannich-type reaction in aqueous microdroplets has been shown to selectively produce N-alkylation products without the need for a catalyst. stanford.edu This is in stark contrast to bulk reactions which typically yield C-alkylation products. stanford.edu The scope of this microdroplet reaction has been extended to various aromatic aldehydes and indole derivatives, including those with electron-donating and electron-withdrawing groups. stanford.edu

Introduction of the Fluorophenyl Moiety

The incorporation of a fluorophenyl group, particularly at the C-2 position of the indole ring, is a key step in the synthesis of 2-(3-Fluorophenyl)-1-methylindole. This can be accomplished through various synthetic strategies, with Directed Ortho Metalation and cross-coupling reactions being prominent methods.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgyoutube.com This intermediate then reacts with an electrophile to introduce a substituent at the ortho position with high selectivity. wikipedia.orgyoutube.com

In the context of synthesizing 2-arylindoles, a DoM strategy can be envisioned where a suitable DMG on the phenyl ring directs lithiation to the ortho position, which is then coupled with an appropriate indole precursor. Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orgnih.gov The strength of the DMG can influence the efficiency and regioselectivity of the metalation. nih.gov For instance, the aryl O-carbamate group is considered one of the most powerful DMGs. nih.gov

While direct application of DoM for the synthesis of this compound is not explicitly detailed in the provided search results, the general principles of DoM suggest a plausible synthetic route. wikipedia.orgorganic-chemistry.orgyoutube.com For example, a 3-fluoro-substituted aromatic compound bearing a DMG could be subjected to ortho-lithiation followed by a reaction with an electrophilic 1-methylindole equivalent.

Cross-Coupling Reactions for C-2 Aryl Linkage

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds, including the C-2 aryl linkage in 2-arylindoles. acs.orgacs.org These reactions offer a versatile and efficient means to connect an indole core with a fluorophenyl group.

One of the most common approaches is the Suzuki coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. For the synthesis of this compound, this could involve the coupling of a 1-methyl-2-indolylboronic acid or its ester with 1-bromo-3-fluorobenzene, or conversely, the coupling of 2-bromo-1-methylindole with 3-fluorophenylboronic acid.

Another powerful method is the Stille coupling, which utilizes organotin reagents. The synthesis of 2-arylindoles has been successfully achieved via the palladium-catalyzed cross-coupling of 1-carboxy-2-(tributylstannyl)indole with various aryl halides. acs.org This method provides a route to 2-arylindoles that can be subsequently N-alkylated.

Direct C-H arylation, as mentioned previously, also falls under the umbrella of cross-coupling reactions and provides a more atom-economical route. acs.org Palladium-catalyzed direct arylation of 1-methylindole with 1-halo-3-fluorobenzene would directly yield the target compound. acs.org The optimization of these reactions often involves screening different palladium catalysts, ligands, bases, and solvents to achieve high yields and selectivity. acs.orgresearchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yields, minimize side reactions, and ensure the process is efficient and scalable. Several factors, including the choice of catalyst, solvent, base, temperature, and reaction time, can significantly influence the outcome of the synthesis of this compound and its analogues. numberanalytics.comresearchgate.net

For instance, in palladium-catalyzed C-2 arylation of indoles, a full-scale optimization effort for the reaction of 1-methylindole highlighted the importance of the choice of base and the suppression of biphenyl (B1667301) side product formation. acs.org The development of robust protocols with low catalyst loading (<0.5 mol% of Pd) that are compatible with a broad array of functional groups has been a key focus. acs.org Similarly, in the arylation of 1-methylindole, examining the effect of ligands and temperature was crucial, with some studies showing that increasing the temperature or adding certain ligands could actually reduce yields. researchgate.net

The table below presents a summary of optimized conditions for various indole functionalization reactions, illustrating the diversity of approaches and the importance of fine-tuning reaction parameters.

| Reaction Type | Substrates | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

| C-2 Arylation | 1-methylindole, 4-nitroaniline | Au(III) complex | - | Room Temp | 69% | researchgate.net |

| C-2 Arylation | 6-substituted-1-methylindoles | Palladium | - | - | - | acs.org |

| N-Alkylation | 2-phenylindole, MeI | NaH | DMF/THF | Room Temp | 94% | nih.gov |

| N-Alkylation | Indole, 4-fluorobenzaldehyde | None (microdroplets) | Water | - | 51% | stanford.edu |

| Domino C4-arylation/ 3,2-carbonyl migration | Indole, Iodobenzene | Pd(OAc)₂, AgTFA, TFA | HFIP | 100 °C | - | nih.gov |

| Intramolecular [2+2] Cycloaddition | 2-aryl indole | Thioxanthone, visible light | TFE | Room Temp | up to 98% | acs.orgacs.org |

This table is for illustrative purposes and specific yields may vary based on the exact substrates and conditions used.

The optimization process often involves a systematic variation of these parameters. For example, in the synthesis of indole-2-carboxylates via the Hemetsberger–Knittel reaction, the reaction temperature and stoichiometry of reactants in the Knoevenagel condensation step, as well as the concentration in the subsequent thermolytic cyclization, were optimized to obtain good yields. acs.org Green chemistry approaches, such as using water as a solvent or employing microwave irradiation, have also been explored to enhance reaction efficiency and sustainability. researchgate.netnumberanalytics.com For example, ultrasound-promoted synthesis of bis(indole) derivatives in aqueous media has been shown to lead to short reaction times and high yields. researchgate.net

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound involves several key strategies. These include the modification of the indole nitrogen, functionalization of the indole ring at various positions, and alterations to the 2-phenyl substituent. Advanced catalytic methods are frequently employed to construct the core 2-arylindole scaffold from diverse starting materials.

One of the most common and direct approaches to creating analogues is the N-alkylation of a 2-arylindole precursor. nih.gov This can be efficiently achieved by first deprotonating the indole with a strong base, such as sodium hydride (NaH), in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the introduction of an alkyl halide. nih.gov For instance, the reaction of 2-phenylindole with methyl iodide or methoxymethyl chloride (MOMCl) in the presence of NaH yields the corresponding N-methyl and N-MOM protected derivatives in high yields. nih.gov

Another key point of modification is the 3-position of the indole ring. Functional groups can be introduced here to generate a wide array of derivatives. For example, 2-phenyl-1H-indole-3-carboxaldehyde can serve as a versatile intermediate. nih.gov This aldehyde can be converted into oxime derivatives by reacting it with hydroxylamine (B1172632) hydrochloride or its O-substituted variants. nih.gov Furthermore, the aldehyde oxime can be transformed into a cyano group, yielding 3-cyano-2-phenylindole, through dehydration reactions, for example, using copper(II) acetate (B1210297) under ultrasound irradiation. nih.gov

The construction of the 2-arylindole skeleton itself offers a powerful route to a diverse range of analogues, particularly those with substitutions on the phenyl ring or the benzo portion of the indole. The Fischer indole synthesis is a classic and effective method for this purpose. researchgate.netslideshare.net This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone. slideshare.net For example, various substituted 2-phenylindoles can be synthesized in a one-pot, solvent-free reaction from appropriately substituted phenylhydrazines and acetophenones using a solid acid catalyst like montmorillonite (B579905) K-10. researchgate.net This method allows for the introduction of a wide range of substituents on both the aniline (B41778) and acetophenone (B1666503) precursors, leading to diverse analogues. researchgate.net

Table 1: Fischer Indole Synthesis of 2-Phenylindole Analogues researchgate.net

| Entry | Phenylhydrazine Substituent | Acetophenone Substituent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | H | 2-Phenylindole | 86 |

| 2 | 4-CH₃ | H | 5-Methyl-2-phenylindole | 85 |

| 3 | 4-Cl | H | 5-Chloro-2-phenylindole | 88 |

| 4 | H | 4-CH₃ | 2-(p-Tolyl)indole | 84 |

| 5 | H | 4-OCH₃ | 2-(4-Methoxyphenyl)indole | 82 |

| 6 | H | 4-Cl | 2-(4-Chlorophenyl)indole | 87 |

| 7 | H | 4-F | 2-(4-Fluorophenyl)indole | 85 |

Reaction Conditions: Phenylhydrazine (1 mmol), Acetophenone (1 mmol), Montmorillonite K-10 (50 mg), solvent-free, 80°C.

More contemporary methods, such as palladium-catalyzed cross-coupling reactions, provide an alternative and highly versatile route to 2-arylindoles. nih.gov A one-pot, two-step Sonogashira-type alkynylation followed by a base-assisted cycloaddition is particularly effective. nih.gov This process starts with a substituted 2-iodoaniline (B362364) and a terminal alkyne. The initial palladium-catalyzed coupling forms a 2-alkynylaniline intermediate, which then undergoes cyclization to the indole. This strategy is highly modular, allowing for variation in both the aniline and the alkyne components, thus enabling the synthesis of a broad library of 2-arylindoles with diverse substitution patterns. nih.gov

Table 2: One-Pot Synthesis of 2-Arylindoles via Sonogashira Coupling and Cycloaddition nih.gov

| 2-Iodoaniline Substituent | Terminal Alkyne | Product | Yield (%) |

|---|---|---|---|

| H | Phenylacetylene | 2-Phenyl-1H-indole | 85 |

| 4-CH₃ | Phenylacetylene | 5-Methyl-2-phenyl-1H-indole | 78 |

| 5-F | Phenylacetylene | 6-Fluoro-2-phenyl-1H-indole | 75 |

| H | 4-Ethynylanisole | 2-(4-Methoxyphenyl)-1H-indole | 82 |

| H | 1-Ethynyl-4-fluorobenzene | 2-(4-Fluorophenyl)-1H-indole | 84 |

Reaction Conditions: PdCl₂(PPh₃)₂, CuI, Et₃N, followed by a base (e.g., KOtBu or DBU) for cyclization.

These synthetic methodologies provide robust and flexible pathways for generating a wide range of structural analogues of this compound, enabling systematic exploration of how different functional groups and substitution patterns influence the molecule's properties.

Structural Elucidation and Conformational Analysis of 2 3 Fluorophenyl 1 Methylindole

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the detailed structural analysis of organic molecules. For 2-(3-fluorophenyl)-1-methylindole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and electronic environment of atoms within a molecule. In the case of this compound, ¹H and ¹³C NMR spectra provide key information about the connectivity and spatial arrangement of its atoms.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the indole (B1671886) ring, the methyl group, and the 3-fluorophenyl substituent. The chemical shifts and coupling constants of the aromatic protons on both the indole and phenyl rings are particularly informative. For instance, the protons on the indole ring will exhibit characteristic coupling patterns that help to confirm the substitution pattern. The methyl group attached to the indole nitrogen would typically appear as a singlet in the upfield region of the spectrum. The protons on the 3-fluorophenyl ring will show splitting patterns influenced by both proton-proton and proton-fluorine couplings, which can be complex but provide valuable structural information. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a definitive indicator of its position. The signals for the carbons of the indole and phenyl rings will appear in the aromatic region of the spectrum, and their specific chemical shifts can be assigned using techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. These 2D NMR techniques correlate proton and carbon signals, allowing for unambiguous assignment of the entire molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is a representation of expected values and may not reflect exact experimental data.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole Aromatic Protons | 7.0 - 8.0 | 110 - 140 |

| 3-Fluorophenyl Aromatic Protons | 6.8 - 7.5 | 110 - 165 (C-F ~160-165) |

| N-Methyl Protons | ~3.7 | ~30 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. youtube.com For this compound, these methods can confirm the presence of the key structural motifs.

The IR spectrum is expected to show characteristic absorption bands for the C-H stretching vibrations of the aromatic rings and the methyl group, typically in the range of 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region. A key feature would be the C-F stretching vibration, which is typically observed as a strong band in the 1250-1000 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings. researchgate.net

Raman spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The "ring breathing" mode of the substituted phenyl ring is a characteristic vibration that can be observed. researchgate.net The combination of IR and Raman data provides a more complete vibrational analysis of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound This table is a representation of expected values and may not reflect exact experimental data.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |

| Methyl C-H | Stretching | 2950 - 2850 | IR, Raman |

| Aromatic C=C | Stretching | 1600 - 1450 | IR, Raman |

| C-F | Stretching | 1250 - 1000 | IR |

| Aromatic C-H | Out-of-plane bending | 900 - 675 | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can then be used to confirm its elemental formula (C₁₅H₁₂FN).

Electron ionization (EI) mass spectrometry would reveal the fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be observed, and its fragmentation would lead to the formation of various daughter ions. chemguide.co.uklibretexts.org The fragmentation pathways can provide valuable insights into the structure of the molecule. For example, cleavage of the bond between the indole and the phenyl ring could lead to the formation of ions corresponding to the 1-methylindole (B147185) radical cation and the 3-fluorophenyl radical. The loss of a methyl group from the molecular ion is another plausible fragmentation pathway. The relative abundance of these fragment ions helps to piece together the molecular structure.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound This table is a representation of expected values and may not reflect exact experimental data.

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 225 | Molecular Ion ([M]⁺) | C₁₅H₁₂FN⁺ |

| 210 | [M - CH₃]⁺ | C₁₄H₉FN⁺ |

| 131 | [1-methylindole]⁺ | C₉H₉N⁺ |

| 95 | [3-fluorophenyl]⁺ | C₆H₄F⁺ |

Conformational Preferences and Molecular Dynamics Studies

While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation of this compound in solution or in a biological environment can be more flexible. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the different possible conformations of a molecule and their relative energies.

These studies can predict the preferred dihedral angle between the indole and phenyl rings in different environments. The energy barrier to rotation around the single bond connecting the two rings can also be calculated. MD simulations can provide insights into the dynamic behavior of the molecule over time, showing how it might flex and change its shape. This information is crucial for understanding its pharmacokinetic and pharmacodynamic properties, as the biologically active conformation may not be the lowest energy conformation in the solid state. nih.govresearchgate.net

Computational and Theoretical Investigations of 2 3 Fluorophenyl 1 Methylindole

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For 2-(3-Fluorophenyl)-1-methylindole, DFT calculations can provide insights into its geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). These calculations are typically performed using a basis set like 6-311++G(d,p) to ensure accuracy.

The optimized geometry reveals the three-dimensional arrangement of atoms and the planarity of the indole (B1671886) and phenyl rings. The HOMO and LUMO energies are indicative of the molecule's electron-donating and accepting capabilities, respectively. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the fluorine atom and the nitrogen of the indole ring are expected to be regions of high electron density.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative and represents typical values for similar indole derivatives.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In a typical molecular docking study involving this compound, the compound would be docked into the active site of a specific protein target. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a force field. The resulting docking score, usually expressed in kcal/mol, provides an estimate of the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

For instance, indole derivatives have been studied as inhibitors of various enzymes, such as cyclooxygenases (COX) and protein kinases. nih.gov A docking study of this compound against a hypothetical protein kinase might reveal a binding mode where the indole scaffold occupies a hydrophobic pocket, while the fluorophenyl group forms specific interactions with the protein.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Kinase

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Number of Hydrogen Bonds | 2 |

| Interacting Hydrophobic Residues | Leu83, Val65, Ala45 |

Note: This data is for illustrative purposes and would be specific to a particular protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comjocpr.com For a set of indole derivatives, a QSAR model could be developed to predict their inhibitory activity against a particular target based on various molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

A general QSAR model for a series of indole derivatives might take the form of a multiple linear regression (MLR) equation. The statistical quality of the QSAR model is assessed by parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

In Silico ADMET Prediction for Preclinical Evaluation (excluding toxicity/safety)

In silico ADMET (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. chemmethod.com Various computational models and software are available to predict these properties based on the molecular structure.

For this compound, key ADMET parameters would be predicted to evaluate its drug-likeness. These include predictions for human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and metabolism by cytochrome P450 (CYP) enzymes.

Table 3: Representative In Silico ADMET Predictions for this compound

| Property | Predicted Value/Classification |

| Human Intestinal Absorption (HIA) | High |

| Blood-Brain Barrier (BBB) Penetration | Likely to cross |

| Caco-2 Permeability | Moderate |

| Plasma Protein Binding (PPB) | High |

| CYP2D6 Inhibition | Inhibitor |

| CYP3A4 Inhibition | Non-inhibitor |

Note: These predictions are based on general models for small molecules and serve as an illustrative example.

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models can be generated based on the structure of a known ligand-protein complex or from a set of active molecules.

For this compound, a pharmacophore model could be developed based on its key interaction features, such as a hydrophobic aromatic ring (the indole), a hydrogen bond acceptor (the fluorine atom), and another hydrophobic feature (the phenyl ring). This pharmacophore model can then be used as a 3D query to screen large compound libraries to identify novel molecules with a similar arrangement of features, which are likely to bind to the same target. This virtual screening approach is a cost-effective and time-efficient method for hit identification in drug discovery.

Preclinical Pharmacological Investigations of 2 3 Fluorophenyl 1 Methylindole and Derivatives

Biochemical Pathway Modulation Studies

Enzyme Inhibition Kinetics

Research into the enzyme inhibitory activities of 2-(3-fluorophenyl)-1-methylindole and its related structures has uncovered a range of effects on several key enzymes implicated in disease.

While direct inhibitory data for this compound on cyclooxygenase (COX) enzymes is not extensively detailed in the provided information, related indole (B1671886) derivatives have been studied for their anti-inflammatory potential, which often involves COX inhibition. For instance, certain C3-methylene-bridged indole derivatives have been computationally assessed for their affinity to COX-2, an enzyme involved in inflammation and pain. nih.gov

Similarly, specific data on the inhibition of soluble phospholipase A2 (sPLA2) by this compound is not available. However, the broader class of indole compounds is known to interfere with inflammatory pathways where sPLA2 plays a crucial role.

The impact of indole derivatives on tubulin polymerization, a critical process in cell division and a target for anticancer drugs, has been a subject of investigation. While specific studies on this compound are not detailed, the indole scaffold is a component of known tubulin inhibitors.

The inhibition of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant, has been explored for various heterocyclic compounds. For example, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been identified as potent multi-target inhibitors of both EGFR and BRAFV600E. mdpi.com One such compound, 3h , demonstrated significant inhibitory activity against these kinases. mdpi.com

The Bcl-2 family of proteins, including Bcl-2 and Mcl-1, are crucial regulators of apoptosis and are important targets in cancer therapy. While direct inhibition by this compound is not specified, other indole-containing compounds have shown effects on the expression of these proteins. For instance, a derivative of magnolol (B1675913) and honokiol (B1673403) significantly decreased Bcl-2 expression in HepG2 cells. researchgate.net

Peptide deformylase is an essential enzyme in bacteria, making it a target for the development of novel antibiotics. The inhibitory potential of indole derivatives against this enzyme has been an area of interest in the search for new antimicrobial agents.

Other enzyme inhibition studies have focused on monoamine oxidase (MAO). For instance, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, an indole-based derivative, was identified as a selective and competitive inhibitor of human monoamine oxidase B (MAO-B) with a Ki of 94.52 nM. nih.gov Another study investigated acetylenic derivatives of 2-indolylmethylamine, finding them to be potent irreversible and competitive inhibitors of MAO. nih.gov

The table below summarizes the enzyme inhibitory activities of selected indole derivatives.

| Compound/Derivative Class | Target Enzyme | Inhibition Data | Source |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | Ki = 94.52 nM (competitive) | nih.gov |

| Acetylenic 2-indolylmethylamine derivatives | MAO | Potent, irreversible, competitive | nih.gov |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones (e.g., 3h ) | EGFR, BRAFV600E | IC50 (3h vs EGFR) = 57 nM; IC50 (3h vs BRAFV600E) = 68 nM | mdpi.com |

| Magnolol/Honokiol derivative | Bcl-2 | Decreased expression in HepG2 cells | researchgate.net |

| C3-methylene-bridged indole derivatives | COX-2 | Docking studies suggest affinity | nih.gov |

Receptor Binding Profiling

The interaction of this compound and its analogs with various receptors has been a key area of preclinical investigation, revealing potential applications in neuroscience and other fields.

Studies have shown that certain compounds can interact with cannabinoid receptors. For example, increased binding of a tritiated inverse agonist to cannabinoid CB1 receptors has been observed in some conditions, and the endocannabinoid system is a known modulator of neurotransmission. researchgate.net

The serotonergic system, particularly 5-HT receptors, is another important target. The atypical antipsychotic activity of some compounds is attributed in part to their interaction with 5-HT1A and 5-HT2A receptors. nih.gov

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a significant modulator of monoaminergic systems. nih.gov It is expressed in dopamine-rich brain regions and plays a role in regulating dopaminergic activity. nih.gov The activation of TAAR1 can influence the function of the dopamine (B1211576) transporter. nih.gov Ulotaront, a TAAR1 agonist, binds with high affinity to TAAR1 and 5-HT1A receptors but not to dopamine D2 receptors. nih.gov

The dopamine transporter (DAT) is a critical component in the regulation of dopamine levels in the brain. The function of DAT can be modulated by TAAR1 signaling. nih.gov

The following table summarizes the receptor binding profiles of relevant compounds.

| Compound/Class | Target Receptor | Binding/Activity Profile | Source |

| Ulotaront | TAAR1, 5-HT1A | High-affinity agonist | nih.gov |

| Tritiated inverse agonist | Cannabinoid CB1 | Increased binding in certain conditions | researchgate.net |

| Atypical antipsychotics | 5-HT1A, 5-HT2A | Antagonism contributes to activity | nih.gov |

Signaling Pathway Analysis

The modulation of intracellular signaling pathways by indole compounds is a critical aspect of their pharmacological effects, particularly in the context of cancer.

The NF-κB signaling pathway is a key regulator of inflammation, cell survival, and proliferation. Indole compounds and their derivatives are known to be effective modulators of NF-κB signaling. nih.govnih.gov This modulation can contribute to the inhibition of invasion and angiogenesis in cancer. nih.gov

The PI3K/AKT/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. mdpi.com Dysregulation of this pathway is common in cancer. nih.gov Indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its derivative 3,3'-diindolylmethane (B526164) (DIM), have the ability to deregulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR pathway. nih.govnih.gov There is also evidence of crosstalk between the PI3K/Akt/mTOR and NF-κB pathways. nih.gov HMGB1 has been shown to induce an inflammatory response through the PI3K/AKT/mTOR pathway. frontiersin.org

Cellular Level Biological Activities (in vitro models)

Antiproliferative and Cell Growth Inhibition Assays in Cancer Cell Lines

A significant body of research has focused on the antiproliferative effects of this compound and its derivatives against various cancer cell lines.

Numerous studies have demonstrated the potent antiproliferative activity of indole-based compounds. For instance, a series of 2,3-disubstituted indoles displayed cytostatic effects in cancer cells, suggesting their potential in combating apoptosis-resistant cancers. nih.gov A fluorinated indole-based MDM2 antagonist was found to selectively inhibit the growth of p53 wild-type osteosarcoma cells. nih.govrug.nl This compound, (R)-5a , induced cell cycle arrest and showed selective growth inhibition in U-2 OS and SJSA-1 cells. rug.nl

Another study reported on indole-aryl-amide derivatives, with compound 5 showing noteworthy selectivity towards the HT29 colon cancer cell line. nih.gov This compound was found to cause cell cycle arrest in the G1 phase and promote apoptosis in these cells. nih.gov Furthermore, derivatives of magnolol and honokiol have demonstrated promising and broad-spectrum antiproliferative activity against several human carcinoma cells, including MCF-7, HepG2, A549, and BxPC-3. researchgate.net

The table below presents the antiproliferative activity of selected compounds against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 Values | Source |

| (R)-5a (fluorinated indole-based MDM2 antagonist) | U-2 OS (p53wt osteosarcoma) | IC50 = 3.3 µM | rug.nl |

| (R)-5a (fluorinated indole-based MDM2 antagonist) | SJSA-1 (p53wt osteosarcoma) | IC50 = 2.7 µM | rug.nl |

| (R)-5a (fluorinated indole-based MDM2 antagonist) | SAOS-2 (p53del osteosarcoma) | IC50 = 13.6 µM | rug.nl |

| Compound 5 (indole-aryl-amide) | HT29 (colon cancer) | Selective activity | nih.gov |

| Compound 2 (magnolol/honokiol derivative) | MCF-7, HepG2, A549, BxPC-3 | IC50 range: 5.57 - 8.74 µM | researchgate.net |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones (3f-j) | Panc-1, MCF-7, HT-29, A-549 | GI50 range: 22 - 31 nM | mdpi.com |

Antimicrobial Efficacy in Pathogen Models

Indole and its derivatives have also been investigated for their antimicrobial properties against a range of pathogens.

The indole scaffold is a key component in the development of new antibacterial agents. For example, 2-aryl-3-azoindoles and their ether or thioether bioisosteres have been described as antibacterial agents active against MRSA. nih.gov

The antifungal activity of indole derivatives has also been reported. A new series of 1,2,4-triazole-indole hybrid molecules showed promising antifungal activity against various Candida species. nih.gov One hybrid molecule, (2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol) , exhibited potent activity against Candida glabrata, Candida krusei, and Candida albicans. nih.gov Additionally, certain gramine (B1672134) derivatives have demonstrated the ability to inhibit the growth of fungal species like Botrytis cinerea. nih.gov

The antiparasitic potential of indole derivatives has been explored, with research focusing on their activity against parasites like Leishmania.

The antiviral activity of indole-containing compounds has been a significant area of research, particularly in the context of HIV. For instance, N-arylsulfonyl-3-formylindoles have been synthesized as anti-HIV-1 inhibitors, with some compounds exhibiting significant activity. nih.gov

The table below provides a summary of the antimicrobial efficacy of selected indole derivatives.

| Compound/Derivative Class | Pathogen | Activity Profile | Source |

| 2-Aryl-3-azoindoles and bioisosteres | MRSA | Active antibacterial agents | nih.gov |

| 1,2,4-Triazole-indole hybrids | Candida species | Potent antifungal activity | nih.gov |

| Gramine derivatives | Botrytis cinerea | Growth inhibition | nih.gov |

| N-arylsulfonyl-3-formylindoles | HIV-1 | Significant anti-HIV-1 activity | nih.gov |

Anti-inflammatory Response in Cellular Systems

The anti-inflammatory properties of fluorophenyl-substituted indole and imidazole (B134444) derivatives are a significant area of preclinical research. Investigations in cellular systems often focus on the modulation of macrophage activity, key cells in the inflammatory response. Macrophages can be broadly categorized into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype. A shift from the M1 to the M2 state is considered a crucial step in the resolution of inflammation.

Studies on a related compound, a fluorophenyl-substituted imidazole, have demonstrated a potent anti-inflammatory effect by influencing this M1/M2 macrophage balance. nih.gov In in vitro experiments using macrophage cell lines, this compound was shown to suppress the production of pro-inflammatory M1 markers. nih.gov This includes a reduction in nitric oxide (NO) metabolites and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). activemotif.com The mechanism for this suppression involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.gov Specifically, the fluorophenyl-imidazole compound was found to inhibit the translocation of the p65 subunit of NF-κB to the nucleus. nih.gov

Conversely, the same compound was observed to enhance the expression of anti-inflammatory M2 markers. nih.gov This includes the upregulation of cytokines like interleukin-4 (IL-4), interleukin-10 (IL-10), and interleukin-13 (IL-13). nih.gov Furthermore, there was an observed increase in the expression of other M2-associated markers such as CD206 (the mannose receptor), arginase-1, and FIZZ-1. nih.gov This suggests that the anti-inflammatory action of this class of compounds is not merely suppressive but also involves actively promoting a pro-resolving macrophage phenotype. nih.gov

The table below summarizes the observed effects of a fluorophenyl-substituted imidazole on macrophage polarization markers in a cellular model.

| Marker Type | Marker | Effect of Fluorophenyl-imidazole | Reference |

| Pro-inflammatory (M1) | TNF-α | Decrease | activemotif.com |

| Pro-inflammatory (M1) | IL-6 | Decrease | activemotif.com |

| Pro-inflammatory (M1) | MCP-1 | Decrease | activemotif.com |

| Pro-inflammatory (M1) | IL-12p70 | Decrease | activemotif.com |

| Pro-inflammatory (M1) | IFN-γ | Decrease | activemotif.com |

| Pro-inflammatory (M1) | iNOS mRNA | Decrease | activemotif.com |

| Pro-inflammatory (M1) | COX-2 mRNA | Decrease | activemotif.com |

| Pro-inflammatory (M1) | Phosphorylated p65 NF-κB | Decrease | nih.gov |

| Anti-inflammatory (M2) | IL-4 | Increase | nih.gov |

| Anti-inflammatory (M2) | IL-10 | Increase | nih.gov |

| Anti-inflammatory (M2) | IL-13 | Increase | nih.gov |

| Anti-inflammatory (M2) | CD206 | Increase | nih.gov |

| Anti-inflammatory (M2) | Arginase-1 mRNA | Increase | nih.gov |

| Anti-inflammatory (M2) | FIZZ-1 mRNA | Increase | nih.gov |

Antioxidant Capacity Assessments (e.g., free radical scavenging)

The antioxidant potential of indole derivatives is another critical aspect of their preclinical evaluation, as oxidative stress is closely linked to inflammation and various pathologies. The capacity of these compounds to neutralize free radicals is commonly assessed using in vitro chemical assays.

One of the most frequently used methods is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govnih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical results in a color change from violet to yellow, which can be measured spectrophotometrically. nih.gov The activity is often expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50). Studies on various substituted 2-oxindole derivatives, which share a core structure with the subject compound, have demonstrated moderate to good antioxidant activity in the DPPH assay. nih.gov For instance, certain 3-aroyl methylene (B1212753) indol-2-ones with halogen substitutions on the isatin (B1672199) ring exhibited significant antioxidant effects at low concentrations. nih.gov

Another widely used method is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation. The antioxidant activity is often compared to a standard antioxidant like Trolox, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

The table below presents data on the free radical scavenging activity of some related indole derivatives from a representative study.

| Compound Class | Specific Derivative | Assay | Finding | Reference |

| 3-hydroxy-3-substituted oxindoles | 5-fluoro analogue | DPPH | Maximum scavenging effect of 70% | nih.gov |

| 3-hydroxy-3-substituted oxindoles | 5-methyl analogue | DPPH | Maximum scavenging effect of 62% | nih.gov |

| 3-aroyl methylene indol-2-ones | Halogen substituted at position 5 | DPPH | Good antioxidant activity at 5-100 µg/ml | nih.gov |

In Vivo Preclinical Model Studies (without human data or safety endpoints)

Following promising in vitro results, the preclinical evaluation of compounds like this compound and its derivatives moves to in vivo models to assess their pharmacological properties in a whole biological system.

A crucial step in in vivo studies is to confirm that the compound interacts with its intended biological target in the animal model. This process, known as target engagement, can be measured using various techniques. Chemical probes are often employed to directly measure the binding interaction of a small molecule with its target protein within the cells of the animal. These assays can help in understanding the mechanism of action, ranking compounds based on their potency, and guiding the optimization of chemical structures. The quantification of target engagement in animal models provides critical data to support the progression of a drug candidate towards clinical trials.

To evaluate the therapeutic potential of a compound, its biological activity is assessed in animal models that mimic human diseases. For compounds with anti-inflammatory and potential anti-cancer properties, these may include xenograft models and infection models.

In xenograft models , human cancer cells are implanted into immunocompromised mice, leading to the formation of a tumor. The test compound is then administered to these mice to evaluate its ability to inhibit tumor growth. For instance, a study on N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, a compound with a fluorophenyl group, demonstrated its oral activity in a mouse xenograft model, showing a correlation between drug concentration in plasma and efficacy. nih.gov

In infection models , animals are infected with a pathogen to induce a disease state characterized by inflammation. The test compound is then administered to assess its ability to modulate the inflammatory response and impact the course of the infection. For example, some imidazole-containing compounds have been shown to upregulate Arginase-1 expression in lipopolysaccharide (LPS)-induced bone marrow-derived macrophages, suggesting a potential role in modulating the immune response during infection. nih.gov

Structure Activity Relationship Sar Studies of 2 3 Fluorophenyl 1 Methylindole Derivatives

Impact of Substituent Position and Electronic Properties on Biological Activity

The biological activity of 2-phenylindole (B188600) derivatives is significantly influenced by the position and electronic nature of substituents on both the indole (B1671886) core and the 2-phenyl ring. These modifications can dramatically alter the compound's potency and selectivity for various biological targets, including enzymes and receptors.

Systematic modifications of the 2-phenylindole structure have been a key strategy in developing novel inhibitors for targets like nitric oxide synthase and NFκB, which are implicated in inflammation and cancer. nih.gov For instance, the introduction of different functional groups on the 2-phenylindole motif has led to the discovery of potent inhibitors. nih.gov

In the context of cannabinoid receptor modulation, SAR studies have revealed that small, lipophilic functional groups on the ortho-position of the 2-phenyl ring can significantly enhance the activity of CB1 receptor positive allosteric modulators (ago-PAMs). nih.gov The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, also play a crucial role. For example, in a series of N-phenylindole derivatives targeting Mycobacterium tuberculosis, para-position substituents on the N-phenyl ring were found to be optimal, regardless of their electronic nature. nih.gov

Furthermore, the nature of the substituent at the 3-position of the indole ring has been shown to be critical. For instance, replacing an ester group with an acetyl or amide group at this position can lead to variations in antitubercular activity. nih.gov Specifically, a methyl amide or ethyl amide at the R3 position resulted in a slight decrease in activity against Mtb compared to the parent compound, while an acetyl substituent led to a more significant drop in activity. nih.gov

The following table summarizes the impact of various substituents on the biological activity of 2-phenylindole derivatives based on published research findings.

| Scaffold | Substituent Position | Substituent Type | Biological Target | Impact on Activity | Reference |

| 2-Phenylindole | 3-position | 3-carboxaldehyde oxime, cyano | Nitrite Production / NFκB | Strong inhibitory activity | nih.gov |

| 2-Phenylindole | 2-phenyl ring, ortho-position | Small lipophilic groups | CB1 Receptor | Markedly enhanced ago-PAM activity | nih.gov |

| N-Phenylindole | N-phenyl ring, para-position | Electron-donating or -withdrawing groups | Mycobacterium tuberculosis | Optimal antitubercular activity | nih.gov |

| 2-Phenylindole | 3-position | Acetyl, Methyl amide, Ethyl amide | Mycobacterium tuberculosis | Decreased antitubercular activity compared to ester | nih.gov |

| Indole | C3 | Alkyl, cyclic, aromatic rings | CB1 Receptor | Allosteric modulation | nih.gov |

Stereochemical Influence on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can profoundly influence the pharmacological profile of drug candidates. researchgate.netomicsonline.org For chiral molecules, enantiomers (non-superimposable mirror images) can exhibit different potencies and efficacies due to their differential interactions with chiral biological targets like receptors and enzymes. researchgate.net

In the realm of 2-phenylindole derivatives, the enantiospecific allosteric modulation of the cannabinoid 1 receptor (CB1R) by enantiomers of GAT211 highlights the importance of stereochemistry. researchgate.net This stereoselectivity underscores the need to consider the spatial arrangement of substituents when designing new pharmacologically active agents. The distinct pharmacological profiles of enantiomers can lead to one being therapeutically active while the other may be less active or even contribute to undesirable side effects. researchgate.net

While specific stereochemical studies on 2-(3-Fluorophenyl)-1-methylindole itself are not detailed in the provided results, the principles of stereochemistry are broadly applicable to this class of compounds. The separation and individual evaluation of enantiomers are crucial steps in drug development to identify the eutomer (the more active enantiomer) and understand its specific interactions with the biological target. researchgate.net The following table illustrates the general importance of stereochemistry in drug action.

| Concept | Description | Significance in Drug Design | Reference |

| Chirality | The property of a molecule being non-superimposable on its mirror image. | Chiral drugs can exist as enantiomers, which may have different pharmacological activities. | omicsonline.org |

| Enantiomers | A pair of stereoisomers that are mirror images of each other. | Enantiomers can have distinct pharmacokinetic and pharmacodynamic profiles. | researchgate.net |

| Stereoselectivity | The preferential interaction of one stereoisomer with a chiral receptor or enzyme. | Leads to differences in potency and efficacy between enantiomers. | researchgate.netresearchgate.net |

| Eutomer vs. Distomer | The more potent enantiomer is the eutomer, while the less potent one is the distomer. | Development of single-enantiomer drugs can improve therapeutic index and reduce side effects. | researchgate.net |

Role of the N-1 Methyl Group and 3-Fluorophenyl Moiety in Activity

The N-1 methyl group and the 3-fluorophenyl moiety are key structural features of this compound, and their presence is integral to the compound's biological activity. The indole scaffold itself is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. nih.gov

The methylation at the N-1 position of the indole ring is a common modification in medicinal chemistry. In the context of 2-phenylindole derivatives, N-alkylation has been explored to generate panels of compounds with varying biological activities. nih.gov For example, in the development of inhibitors for nitric oxide synthase and NFκB, N-alkylated indoles were synthesized and evaluated. nih.gov The presence of a bulkier aromatic group at the N-1 position, such as a phenyl group, has been shown to be favorable for activity against Mtb. nih.gov This suggests that the size and nature of the substituent at this position can significantly influence the compound's interaction with its target.

| Structural Moiety | General Role in Biological Activity | Specific Examples/Observations | Reference |

| Indole Core | Considered a "privileged structure" in drug discovery, binding to multiple receptors. | Forms the basic scaffold for a wide range of biologically active compounds. | nih.gov |

| N-1 Methyl Group | N-alkylation can modulate biological activity. | N-alkylation used to generate diverse libraries of 2-phenylindole derivatives. | nih.gov |

| N-1 Phenyl Group | A bulkier aromatic substituent at N-1 can be favorable for activity. | N-phenyl substitution showed favorable activity against Mtb. | nih.gov |

| 2-Phenyl Group | Essential for the activity of 2-phenylindole derivatives; substitutions impact potency. | The 2-phenylindole scaffold is a lead for developing inhibitors of various targets. | nih.govnih.gov |

Design Principles for Optimized Analogues

The design of optimized analogues of this compound and related compounds is guided by established structure-activity relationship principles. A key strategy involves the systematic modification of the core scaffold to enhance desired biological activities and improve physicochemical properties. nih.govnih.gov

One successful approach is the use of one-pot, multi-step reactions, such as the Sonogashira-type alkynylation and base-assisted cycloaddition, to create diverse libraries of 2-arylindole derivatives. nih.gov This allows for the exploration of a wide range of substituents on both the indole and the 2-aryl ring.

Molecular modeling and docking studies are also invaluable tools in the design of optimized analogues. nih.gov By predicting the binding interactions of a compound with its target, such as the colchicine (B1669291) site of tubulin, researchers can rationally design modifications to improve potency and selectivity. nih.gov For instance, molecular docking can help to understand how different functional groups on the indole core or the aroyl ring of 2-aryl-3-aroyl-indoles interact with the target protein. nih.gov

Furthermore, the synthesis of water-soluble prodrugs is a strategy employed to improve the in vivo efficacy of potent but poorly soluble compounds. nih.gov For example, the conversion of an active compound to its phosphate (B84403) prodrug salt can enhance its suitability for administration and subsequent evaluation as a vascular disrupting agent. nih.gov

The following table outlines key design principles for creating optimized 2-phenylindole analogues.

| Design Principle | Description | Example Application | Reference |

| Systematic Modification | Altering functional groups on the core scaffold to improve activity and properties. | Synthesis of a panel of N-alkylated indoles and 3-oxime derivatives. | nih.gov |

| Combinatorial Chemistry | Utilizing one-pot reactions to generate diverse libraries of analogues. | One-pot Sonogashira-type alkynylation and cycloaddition to create diversified 2-arylindoles. | nih.gov |

| Molecular Modeling | Using computational methods to predict binding interactions and guide design. | Docking studies to understand interactions with the colchicine site of tubulin. | nih.gov |

| Prodrug Strategy | Converting an active compound into a more soluble form for improved in vivo delivery. | Synthesis of water-soluble phosphate prodrug salts to evaluate VDA activity. | nih.gov |

| Structure-Guided Design | Utilizing crystal structures of the target to inform the design of more potent inhibitors. | Using the Pks13-TE crystal structure to guide the synthesis of N-phenylindole anti-TB agents. | nih.gov |

Metabolic Investigations of 2 3 Fluorophenyl 1 Methylindole Preclinical Focus

In Vitro Metabolic Stability Assessment (e.g., liver microsomes)

No studies were found that assessed the in vitro metabolic stability of 2-(3-Fluorophenyl)-1-methylindole in liver microsomes from any species. Such studies are crucial in early preclinical development to predict a compound's metabolic clearance and potential for drug-drug interactions. The absence of this data means that the half-life and intrinsic clearance of this compound in a primary site of drug metabolism remain unknown.

Identification of Major Metabolites (excluding toxicological implications)

There is no available information identifying the major metabolites of this compound. The structural modifications that this compound might undergo in a biological system, such as hydroxylation, demethylation, or glucuronidation, have not been reported.

Characterization of Metabolic Pathways

Consequently, the metabolic pathways for this compound are uncharacterized. The specific cytochrome P450 (CYP) enzymes or other drug-metabolizing enzymes responsible for its biotransformation have not been identified.

Analytical Methodologies for Research and Development of 2 3 Fluorophenyl 1 Methylindole

Chromatographic Techniques for Purity and Quantification (e.g., HPLC, GC)

Chromatographic methods are indispensable for assessing the purity of 2-(3-Fluorophenyl)-1-methylindole and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for these purposes.

High-Performance Liquid Chromatography is a versatile and widely used technique for the analysis of indole (B1671886) derivatives. For this compound, a reversed-phase HPLC method is typically the primary choice for purity assessment and quantification. The selection of the stationary phase is critical, with C18 and C8 columns being common starting points. Due to the aromatic nature of the compound, a phenyl-functionalized stationary phase could also offer alternative selectivity.

The mobile phase composition is optimized to achieve adequate retention and resolution from potential impurities. A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate, which are MS-compatible) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution is often preferred to ensure the efficient elution of both polar and non-polar impurities. Detection is commonly performed using a UV detector, with the wavelength set to one of the absorption maxima of the indole chromophore, typically in the range of 220-300 nm. For chiral separations of related 2-arylindoles, chiral stationary phases (CSPs) like Chiralcel OD-H and Chiralpak AD have been successfully utilized, often with the addition of a small amount of an amine modifier like diethylamine (B46881) (DEA) to the mobile phase to improve peak shape and resolution. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of 2-Aryl-1-methylindoles

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) can also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. A non-polar or medium-polarity capillary column, such as one coated with a phenyl-substituted polysiloxane, would be suitable. The use of a flame ionization detector (FID) would provide a response proportional to the mass of the analyte, making it suitable for purity determination by area percentage. For the analysis of the parent compound, 2-phenylindole (B188600), GC has been documented as a viable technique. nist.gov

Spectrometric Methods for Detection and Structural Confirmation (e.g., LC-MS/MS, GC-MS)

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, is a powerful tool for the detection and structural elucidation of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of drugs and their metabolites in complex biological matrices. For this compound, electrospray ionization (ESI) in the positive ion mode would be expected to readily protonate the molecule, yielding a prominent [M+H]⁺ ion. Collision-induced dissociation (CID) of this precursor ion would generate a series of product ions characteristic of the compound's structure. The fragmentation pattern would likely involve cleavage of the bond between the indole and the fluorophenyl ring, as well as fragmentation within the indole nucleus itself.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the structural confirmation of this compound. Following separation on a GC column, the analyte is subjected to electron ionization (EI). The resulting mass spectrum will exhibit a molecular ion peak (M⁺) and a series of fragment ions. For the related compound, N-methyl-2-phenylindole, the molecular ion is observed as the base peak, with other significant fragments arising from the loss of a methyl group and cleavage of the phenyl ring. nih.gov A similar fragmentation pattern would be anticipated for this compound, with the presence of the fluorine atom influencing the masses of the phenyl-containing fragments. The mass spectrum of the parent compound, 2-phenylindole, shows a strong molecular ion peak, which is a common feature for aromatic compounds. nist.gov

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z (Predicted) | Ion Structure |

|---|---|

| 225 | [M]⁺ |

| 210 | [M - CH₃]⁺ |

| 118 | [C₈H₆N]⁺ |

Electrochemical Characterization

The electrochemical properties of indole derivatives are of significant interest as they can provide insights into their redox behavior and potential metabolic pathways. The indole nucleus is known to be electroactive and can be oxidized at various electrode surfaces.

The electrochemical characterization of this compound can be performed using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These methods can determine the oxidation potential of the compound, which is influenced by the electron-donating or -withdrawing nature of the substituents on the indole ring. The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to make the oxidation of this compound more difficult compared to its non-fluorinated counterpart.

Studies on the electrochemical behavior of other fluorinated indole derivatives have shown that the oxidation process is often irreversible and can lead to the formation of polymeric films on the electrode surface. The oxidation typically occurs on the indole ring itself. The exact oxidation potential would be dependent on the experimental conditions, including the solvent, supporting electrolyte, and the type of working electrode used (e.g., glassy carbon, platinum).

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-phenylindole |

| N-methyl-2-phenylindole |

| Diethylamine (DEA) |

| Acetonitrile |

| Methanol |

| Formic Acid |

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways

While classical methods for indole (B1671886) synthesis, such as the Fischer indole synthesis, remain valuable, the pursuit of more efficient, sustainable, and diverse synthetic routes to access 2-(3-Fluorophenyl)-1-methylindole and its derivatives is a critical area of future research.

The Fischer indole synthesis is a well-established and powerful method for constructing the indole nucleus. wikipedia.orgthermofisher.combyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a substituted phenylhydrazine and a ketone or aldehyde. wikipedia.org For the synthesis of this compound, this would involve the reaction of N-methyl-N-phenylhydrazine with 3-fluoroacetophenone. Key characteristics of this method include its potential for one-pot synthesis and the ability to generate a variety of substituted indoles. thermofisher.combyjus.com

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description |

|---|---|

| Reactants | Phenylhydrazine derivative and a ketone or aldehyde |

| Catalyst | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂) wikipedia.org |

| Key Intermediate | Phenylhydrazone |

| Mechanism | Involves a thermofisher.comthermofisher.com-sigmatropic rearrangement wikipedia.org |

| Advantages | One-pot synthesis is possible; versatile for various substitutions thermofisher.combyjus.com |

Modern advancements in organic synthesis offer promising alternatives and improvements. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of 2-arylindoles. These methods often involve the coupling of an indole core with an aryl halide or its equivalent. nih.govnih.gov For instance, a palladium-catalyzed approach could involve the C-H arylation of 1-methylindole (B147185) with a 3-fluorophenylating agent. Research in this area could focus on developing catalysts that offer higher yields, greater functional group tolerance, and milder reaction conditions. Furthermore, exploring novel catalytic systems, such as those based on other transition metals, could lead to new and more efficient synthetic pathways.

The development of flow chemistry and microwave-assisted synthesis for the production of this compound could also be a significant area of research. These technologies can offer advantages in terms of reaction time, scalability, and safety.

Advanced Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. wiley.com For this compound, these approaches can guide the design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties.

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. nih.govdergipark.org.trdovepress.com By analyzing the structure of this compound and comparing it to other known bioactive indole derivatives, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules with a high probability of exhibiting the desired biological activity. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of this compound analogues with their biological activity. biointerfaceresearch.com These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular docking simulations can provide insights into the potential binding modes of this compound and its analogues with various biological targets. biointerfaceresearch.comjlu.edu.cnmdpi.com By understanding these interactions at the atomic level, researchers can rationally design modifications to the lead compound to enhance its binding affinity and selectivity. For instance, docking studies could explore the interactions of the 3-fluorophenyl group and the N-methyl group with specific amino acid residues in a protein's active site.

Table 2: Computational Approaches for Analogue Design

| Technique | Application | Potential Insights for this compound |

|---|---|---|

| Pharmacophore Modeling | Identify key structural features for biological activity | Guide the design of new scaffolds with similar activity profiles nih.govdergipark.org.tr |

| QSAR | Correlate structure with activity | Predict the potency of novel analogues biointerfaceresearch.com |

| Molecular Docking | Predict binding modes with biological targets | Inform rational design of modifications to improve binding jlu.edu.cnmdpi.com |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-target complex | Assess the stability of binding interactions over time |

The integration of these computational methods can create a powerful in silico drug design pipeline, accelerating the discovery of new therapeutic agents based on the this compound scaffold.

Investigation of Undiscovered Biological Targets and Mechanisms

The 2-arylindole scaffold is known to interact with a wide range of biological targets, suggesting that this compound may also possess diverse pharmacological activities. A systematic investigation into its potential biological targets and mechanisms of action is a crucial area for future research.